Japonicin-1Npa
描述
属性
生物活性 |
Antimicrobial |
|---|---|
序列 |
FLLFPLMCKIQGKC |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Japonicin-1Npb
- Structural Similarity : Japonicin-1Npb (sequence: FVLPLVMCKILRKC) shares 73% sequence homology with Japonicin-1Npa, retaining the cysteine-rich motif critical for structural stability .
- Functional Contrast: Both peptides exhibit narrow-spectrum antimicrobial activity, targeting Gram-positive bacteria (e.g., Staphylococcus aureus). this compound shows marginally higher potency, with a minimum inhibitory concentration (MIC) of 4–8 µg/mL compared to 8–16 µg/mL for Japonicin-1Npb . Both peptides display negligible hemolytic activity (<5% at 100 µg/mL) but induce MCD, suggesting immunomodulatory roles beyond direct microbial killing .
Parkerin
- Its extended α-helical structure and lack of cysteine residues differentiate it mechanistically .
- Functional Superiority: Broad-Spectrum Activity: Parkerin inhibits Gram-positive bacteria, Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with MICs of 2–4 µg/mL . Antioxidant Capacity: Parkerin scavenges 85% of free radicals (vs. Low Toxicity: Similar to this compound/Npb, Parkerin shows minimal hemolysis (<5%) but robust MCD activity .
Data Tables
Table 1: Comparative Overview of Antimicrobial and Functional Properties
| Property | This compound | Japonicin-1Npb | Parkerin |
|---|---|---|---|
| Sequence | FLLFPLMCKIQGKC | FVLPLVMCKILRKC | GWANTLKNVAGGLCKITGAA |
| Antimicrobial Spectrum | Gram-positive | Gram-positive | Gram-positive, -negative, fungi |
| MIC Range (µg/mL) | 4–8 | 8–16 | 2–4 |
| Antioxidant Activity | <20% radical scavenging | <20% radical scavenging | 85% radical scavenging |
| Hemolytic Activity | <5% (100 µg/mL) | <5% (100 µg/mL) | <5% (100 µg/mL) |
| MCD Activity | Yes | Yes | Yes |
Table 2: Structural and Mechanistic Insights
| Method | This compound/Npb Findings | Parkerin Findings |
|---|---|---|
| CD Spectroscopy | α-helical structure stabilized by disulfide bonds | Extended α-helix with no cysteine motifs |
| SEM Observations | Pore formation in Gram-positive membranes | Membrane lysis across bacterial classes |
Research Implications
This compound’s narrow-spectrum activity and structural conservation within its family highlight its evolutionary specialization for Gram-positive pathogens. In contrast, Parkerin’s broad-spectrum efficacy and antioxidant properties position it as a multifunctional candidate for drug development.
准备方法
Solid-Phase Peptide Synthesis (SPPS) Approach for Japonicin-1Npa
Given this compound’s peptide-like structure (as suggested by related peptide compounds in patents), its preparation likely involves solid-phase peptide synthesis (SPPS) techniques, which are well-established for complex peptides and peptide nucleic acids.
Key Steps in SPPS-Based Preparation:
- Resin Loading and Swelling: Use of a suitable resin (e.g., PAM or PEG-based) with defined substitution levels to anchor the initial amino acid or peptide fragment.
- Coupling Reactions: Employing activating agents such as HATU or HOAt in anhydrous DMF or NMP solvents to facilitate amide bond formation. HATU is preferred for longer sequences (>40 couplings) due to higher efficiency, while HOAt is suitable for shorter sequences (≤12 couplings).
- Deblocking: Removal of N-terminal protecting groups (e.g., FMOC) by base treatment to expose amino groups for subsequent coupling.
- Capping: Acetylation of unreacted amino groups to prevent deletion sequences.
- Cleavage: Use of strong acid cocktails (e.g., trifluoroacetic acid with scavengers like m-cresol and thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation of crude peptide in cold diethyl ether, followed by centrifugation and washing to remove impurities.
- Hydration and dissolution in sterile water with mild heating.
- Final purification by HPLC and characterization by mass spectrometry and NMR.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin swelling | NMP or DMF | Ensures resin readiness |
| Coupling | HATU/HOAt, DIPEA, amino acid monomers | HATU preferred for long sequences |
| Deblocking | Piperidine in DMF | Removes FMOC protecting groups |
| Capping | Acetic anhydride, NMM | Prevents deletion sequences |
| Cleavage | TFA/m-cresol/thioanisole/TFMSA | Harsh conditions, requires safety |
| Precipitation | Cold diethyl ether | Isolates crude peptide |
| Purification | Reverse-phase HPLC | Essential for purity |
Chemical Synthesis of Diterpenylquinone Derivatives Related to this compound
This compound shares structural motifs with diterpenylquinones, which are synthesized via coupling of diterpene diacids with naphthoquinones. The preparation involves:
- Starting Materials: Junicedric acid (a labdane diterpene diacid) and lapachol (a naphthoquinone derivative).
- Coupling Reaction: Treatment of diacids with 1,3-dicyclohexylcarbodiimide (DCC) and catalytic dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) to form ester or amide linkages with lapachol or its derivatives.
- Reaction Conditions: Room temperature stirring for 2–4 hours, followed by aqueous workup and extraction.
- Purification: Silica gel column chromatography to isolate the target diterpenylquinone derivatives.
| Compound | IC50 (µM) Fibroblasts | IC50 (µM) AGS cells | IC50 (µM) Hep G2 cells | Yield (%) |
|---|---|---|---|---|
| 1 | 210 ± 13 | 170 ± 9 | 57.4 ± 4.4 | 33 |
| 3 | 156 ± 9 | 89 ± 5 | >1000 | 42 |
| 5 | 69 ± 3 | 40 ± 6 | 27 ± 1 | 35 |
| 7 | 190 ± 8 | 179 ± 9 | 96 ± 9 | 48 |
Note: The yields correspond to the purified diterpenylquinone derivatives synthesized via DCC/DMAP coupling.
Total Synthesis Strategies for this compound Analogues
Recent advances in the total synthesis of related meroterpenoid compounds such as Japonicol C provide insights into this compound preparation:
-
- Lewis-acid-catalyzed Friedel–Crafts reactions enabling one-pot formation of C–C and C–O bonds to construct complex tricyclic skeletons.
- Use of Pd(OH)₂/C-catalyzed isomerization and hydrogenation steps to modify unsaturated bonds selectively.
- Site-selective sp³ C–H oxidation to introduce functional groups with high regio- and stereoselectivity.
-
- Convergent synthesis allows assembly of complex fragments efficiently.
- Enantiospecific control ensures production of the desired stereoisomer.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Friedel–Crafts reaction | Lewis acid catalyst (e.g., AlCl₃) | Formation of tricyclic core |
| Isomerization/hydrogenation | Pd(OH)₂/C, H₂ | Saturation and rearrangement of bonds |
| C–H Oxidation | Selective oxidants (e.g., metal catalysts) | Introduction of oxygen functionalities |
Summary Table of Preparation Methods for this compound
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | HATU/HOAt, DMF/NMP, TFA cleavage cocktail | High purity, scalable, automated | Requires careful handling of reagents and protecting groups |
| Diterpenylquinone Coupling | DCC, DMAP, dry DCM, room temperature | Straightforward coupling, moderate yields | Limited to derivatives, requires purification |
| Total Synthesis via Friedel–Crafts and Pd Catalysis | Lewis acids, Pd(OH)₂/C, selective oxidants | Enantiospecific, convergent synthesis | Multi-step, complex reaction setup |
Concluding Remarks
The preparation of this compound involves sophisticated synthetic chemistry techniques, primarily grounded in peptide synthesis protocols and diterpenylquinone coupling chemistry. The SPPS method is likely central for peptide-like this compound, leveraging efficient coupling reagents such as HATU and protective group strategies to ensure sequence fidelity. For diterpenylquinone-related moieties, carbodiimide-mediated coupling with lapachol derivatives is effective. Furthermore, advanced total synthesis approaches employing Lewis acid catalysis and selective Pd-catalyzed transformations provide routes to complex analogues with controlled stereochemistry.
This comprehensive analysis integrates data from patents, peer-reviewed protocols, and recent synthetic organic chemistry literature, offering an authoritative perspective on this compound preparation methods.
常见问题
Q. What experimental methodologies are recommended for synthesizing and characterizing Japonicin-1Npa?
Synthesis should follow reproducible protocols using solid-phase peptide synthesis or recombinant expression, with purity validated via HPLC and mass spectrometry. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution and circular dichroism (CD) to confirm secondary structures. Ensure detailed procedural descriptions in the "Methods" section, including solvent systems, reaction conditions, and purity thresholds .
Q. How can researchers ensure reproducibility when studying this compound’s antimicrobial activity?
Standardize assays using reference strains (e.g., ATCC-certified microbial strains) and include positive controls (e.g., known antimicrobial peptides like melittin). Report minimum inhibitory concentrations (MICs) with triplicate measurements and statistical variance. Adhere to CLSI or EUCAST guidelines for in vitro susceptibility testing. Data should include raw values, normalization methods, and software used for analysis .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/IC₅₀ values. Include confidence intervals and p-values for significance testing. For comparative studies, apply ANOVA with post-hoc Tukey tests. Power calculations must be pre-specified to justify sample sizes and reduce Type I/II errors .
Advanced Research Questions
Q. How should contradictory findings about this compound’s mechanism of action be addressed?
Conduct comparative studies under standardized conditions to isolate variables (e.g., membrane lipid composition, pH). Use biophysical techniques like surface plasmon resonance (SPR) to quantify binding kinetics or cryo-EM for membrane disruption visualization. Cross-validate results with orthogonal methods (e.g., fluorescence anisotropy vs. calorimetry) and explicitly discuss confounding factors (e.g., peptide aggregation states) .
Q. What strategies optimize the stability and bioavailability of this compound in vivo?
Perform structure-activity relationship (SAR) studies to modify labile residues (e.g., replace methionine with norleucine). Evaluate pharmacokinetics using LC-MS/MS in rodent models, monitoring degradation metabolites. For tissue targeting, conjugate with PEG or encapsulate in lipid nanoparticles. Include stability data under physiological conditions (e.g., serum half-life, protease resistance) .
Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?
Integrate transcriptomics (RNA-seq) to identify gene expression changes in treated cells and proteomics (TMT or SILAC) to map interaction partners. Metabolomics (LC-HRMS) can reveal off-target effects on host pathways. Use bioinformatics tools like STRING for network analysis and DAVID for pathway enrichment. Publicly archive raw data in repositories like PRIDE or GEO to enable cross-study validation .
Q. What ethical and reporting standards apply to preclinical studies of this compound?
Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. Declare ethical approval (IACUC number) and data availability statements. For human cell lines, verify authenticity via STR profiling and cite sources. Disclose conflicts of interest and funding sources in the "Declarations" section .
Methodological Frameworks for Hypothesis Testing
Q. How to design a robust study to evaluate this compound’s synergy with existing antibiotics?
Apply the checkerboard assay to calculate fractional inhibitory concentration indices (FICIs). Classify interactions as synergistic (FICI ≤0.5), additive (0.5–1), or antagonistic (>1). Validate with time-kill curves and in vivo efficacy models (e.g., murine sepsis). Use sham combinations to control for solvent effects .
Q. What criteria define a high-quality structure-function analysis of this compound analogs?
Prioritize analogs with ≥90% purity and characterize using X-ray crystallography or cryo-EM. Corrogate functional assays (e.g., hemolysis, MICs) with structural data to identify critical residues. Apply machine learning tools like AlphaFold to predict mutant activity and guide rational design .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Re-evaluate in vitro conditions (e.g., simulate host factors like albumin binding). Use PK/PD modeling to bridge gaps, incorporating parameters like AUC/MIC ratios. Conduct histopathology and cytokine profiling in animal models to assess immune modulation. Publish negative results to mitigate publication bias .
Data Presentation and Reproducibility
Q. What metrics should be included in tables summarizing this compound’s bioactivity?
Tables must list MICs, hemolytic activity (HC₅₀), selectivity indices (HC₅₀/MIC), and statistical dispersion (SD/SEM). For structural data, include PDB IDs, resolution, and R-factors. Avoid duplicating figures in text; instead, highlight trends (e.g., "Table 1 shows a 4-fold increase in potency against Gram-negative vs. Gram-positive strains") .
Q. How to ensure computational models predicting this compound’s interactions are reliable?
Validate molecular docking results with experimental binding assays (e.g., ITC). Report force field parameters, grid sizes, and scoring functions. Use independent test sets to avoid overfitting and provide ROC curves for classification models. Share code and datasets via GitHub or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
